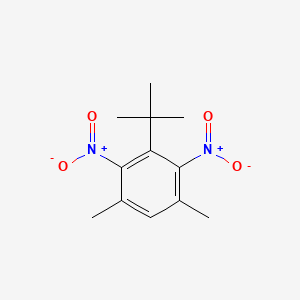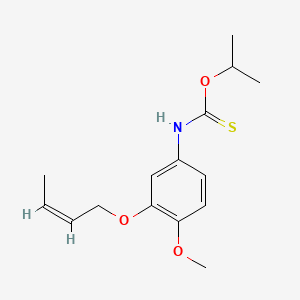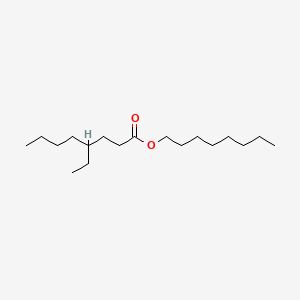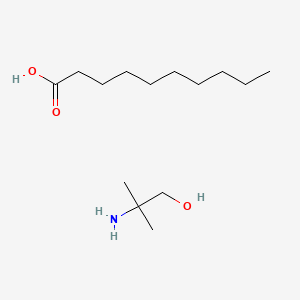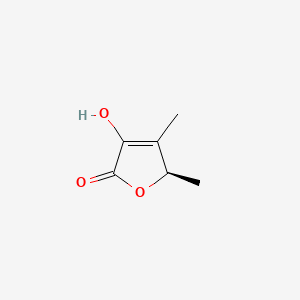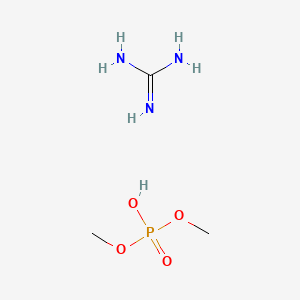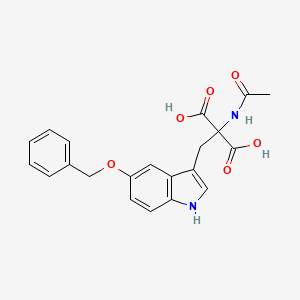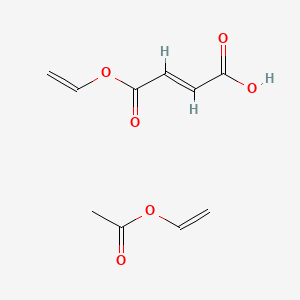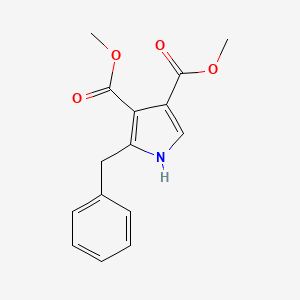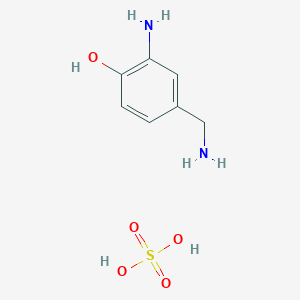
((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate: is a chemical compound with the molecular formula C7H12N2O5S and a molecular weight of 236.2456 g/mol . It is also known by other names such as 5-(ammoniomethyl)-2-hydroxyanilinium sulfate . This compound is characterized by the presence of ammonium and hydroxyl functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate typically involves the reaction of 3-amino-4-hydroxybenzylamine with sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-amino-4-hydroxybenzylamine} + \text{sulfuric acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ammonium group to an amine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or ammonium groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It is also employed in the synthesis of biologically active molecules .
Medicine: It is also investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives .
Wirkmechanismus
The mechanism of action of ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- ((3-Amino-4-hydroxyphenyl)methyl)ammonium chloride
- ((3-Amino-4-hydroxyphenyl)methyl)ammonium nitrate
- ((3-Amino-4-hydroxyphenyl)methyl)ammonium phosphate
Comparison: While these compounds share similar structural features, the presence of different counterions (chloride, nitrate, phosphate) can influence their solubility, reactivity, and applications. ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate is unique due to its sulfate counterion, which imparts specific properties such as enhanced solubility in water and distinct reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
94349-43-6 |
|---|---|
Molekularformel |
C7H12N2O5S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2-amino-4-(aminomethyl)phenol;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c8-4-5-1-2-7(10)6(9)3-5;1-5(2,3)4/h1-3,10H,4,8-9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
FYGIYZMEKMHYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


